Heteroaryl Substitution: Pyridazinyl vs. Pyridinyl Impact on Nicotinic Receptor Binding Profile — Class-Level SAR from the UB-165 Scaffold
In a systematic SAR study by Sharples et al. (2002) on the related 9-azabicyclo[4.2.1]nonane scaffold (analogous spirocyclic architecture), replacement of the 3-pyridyl ring (compound 4, deschloro-UB-165) with a 3-pyridazinyl ring (compound 7) resulted in retention of binding potency comparable to compound 4 at the α7 nAChR subtype, while the pyrimidine (8) and pyrazine (9) diazine isomers showed reductions in affinity across all three tested nAChR subtypes (α4β2, α3β4, α7) [1]. This class-level finding indicates that the pyridazinyl heterocycle confers a differentiated nAChR binding profile relative to other diazine isomers and is not pharmacologically equivalent to the pyridinyl parent.
| Evidence Dimension | nAChR subtype binding affinity retention upon pyridyl → diazinyl replacement |
|---|---|
| Target Compound Data | Pyridazine analog (compound 7) retained potency comparable to deschloro-UB-165 (compound 4) at α7 nAChR [1] |
| Comparator Or Baseline | Deschloro-UB-165 (3-pyridyl, compound 4): 2–3-fold decreased affinity at α4β2 and α3β4 vs. UB-165; 31-fold increased affinity at α7 vs. UB-165 [1]; Pyrimidine (8) and pyrazine (9) analogs: marked reductions in binding affinity at all nAChR subtypes tested [1] |
| Quantified Difference | Pyridazine uniquely maintained α7 affinity among diazine isomers; pyrimidine and pyrazine showed decreased affinity at all subtypes [1] |
| Conditions | Radioligand binding assays using rat brain membrane preparations for α4β2 and α7 nAChR subtypes; functional assays at α3β4 nAChR expressed in cell lines [1] |
Why This Matters
This class-level SAR evidence demonstrates that pyridazinyl substitution produces a nAChR binding profile distinct from both the pyridinyl parent and other diazine isomers (pyrimidinyl, pyrazinyl), supporting the scientific rationale for selecting the pyridazinyl analog when α7-preferring or diazine-differentiated pharmacology is desired.
- [1] Sharples CGV, Karig G, Simpson GL, Spencer JA, Wright E, Millar NS, Wonnacott S, Gallagher T. Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (±)-UB-165. J Med Chem. 2002;45(15):3235-3245. doi:10.1021/jm020814l. PMID: 12109907. View Source
